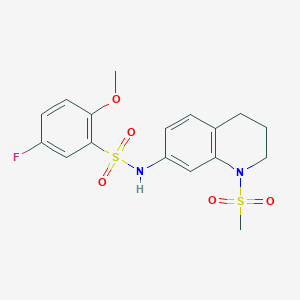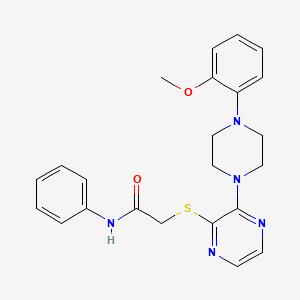
4-Ethyl-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione, commonly known as EMPT, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. EMPT is a member of the 1,2,4-triazole family of compounds, which are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. In
作用機序
The mechanism of action of EMPT is not fully understood, but studies suggest that it may act through various pathways. EMPT has been found to inhibit the activity of various enzymes, including DNA topoisomerase I and II, which are important for DNA replication and transcription. EMPT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, EMPT has been found to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
EMPT has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that EMPT inhibits the growth of various microorganisms, including fungi and bacteria. EMPT has also been found to exhibit anticancer activity, inducing apoptosis in cancer cells. In addition, EMPT has been shown to inhibit the synthesis of ergosterol, which is important for fungal cell membrane integrity. EMPT has also been found to exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
EMPT has several advantages for lab experiments, including its high yield and purity, as well as its diverse biological activities. EMPT is also relatively easy to synthesize, making it a cost-effective option for researchers. However, EMPT has some limitations, including its potential toxicity and lack of specificity. Further studies are needed to determine the optimal concentration and exposure time for EMPT in various experiments.
将来の方向性
There are several future directions for EMPT research, including its potential applications in medicine, agriculture, and material science. In medicine, EMPT may be further studied for its anticancer properties, as well as its potential use as an antifungal and antibacterial agent. In agriculture, EMPT may be studied for its potential use as a fungicide and pesticide. In material science, EMPT may be studied for its potential applications in the synthesis of new materials and as a catalyst in various reactions.
Conclusion:
In conclusion, EMPT is a heterocyclic compound with diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. EMPT can be synthesized through various methods and has potential applications in various fields, including medicine, agriculture, and material science. Further studies are needed to fully understand the mechanism of action of EMPT and its potential applications.
合成法
EMPT can be synthesized through various methods, including the reaction of 4-amino-3-ethyl-5-mercapto-1,2,4-triazole with methyl isothiocyanate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields EMPT with a high yield and purity. Other methods of synthesis include the reaction of 4-amino-3-ethyl-5-mercapto-1,2,4-triazole with various substituted isothiocyanates, resulting in the formation of different EMPT derivatives.
科学的研究の応用
EMPT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EMPT has been shown to exhibit antifungal, antibacterial, and anticancer properties. EMPT has been found to inhibit the growth of various fungi, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. EMPT has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, EMPT has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells.
特性
IUPAC Name |
4-ethyl-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6S/c1-3-13-6(9-10-7(13)14)5-4-12(2)11-8-5/h4H,3H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCQJOGKYQXSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide](/img/structure/B2888076.png)
![[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2888077.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2888078.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B2888079.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2888080.png)

![2-Hydroxy-5-(2-methylpropyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2888086.png)
![2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2888087.png)


![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2888092.png)
![3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2888093.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-hydroxy-3,5-bis(propan-2-yl)benzoate](/img/structure/B2888097.png)